N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide
Overview
Description
“N-(4-aminobutyl)-N-ethylisoluminol” and “N-(4-aminobutyl)acetamide” are chemical compounds used in various applications. The former is often used as a chemiluminescence reagent , while the latter is used in laboratory chemicals .
Synthesis Analysis
“N-(4-aminobutyl)-N-ethylisoluminol” has been synthesized via a hydrothermal reaction and π–π stacking . Another study developed a chemiluminescent aptasensor using biotinylated CAP aptamer-functionalized magnetic nanoparticles (MNPs) as capture probes and thiolated hybridized complementary strand-modified N-(4-aminobutyl)-N-ethylisoluminol (ABEI)-functionalized flower-like gold nanostructures (AuNFs) as signal probes .
Molecular Structure Analysis
The molecular formula for “N-(4-aminobutyl)acetamide” is C6H14N2O with a molecular weight of 130.19 .
Chemical Reactions Analysis
“N-(4-aminobutyl)-N-ethylisoluminol” exhibits excellent chemiluminescence activity when reacted with H2O2 in alkaline solution . It’s also been used in a chemiluminescent aptasensor for the highly sensitive detection of chloramphenicol (CAP) in milk .
Physical And Chemical Properties Analysis
“N-(4-aminobutyl)acetamide” is a liquid at 20 degrees Celsius .
Scientific Research Applications
Sulfonamides, including derivatives like N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide, have been studied as inhibitors of the enzyme carbonic anhydrase, particularly the tumor-associated isozyme IX. This has implications for their use as potential antitumor agents (Ilies et al., 2003).
The sulfonamide group, a key structural component of this compound, is widely used in medicinal chemistry, appearing in many drugs. It is especially relevant in sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase. These compounds, derived from 4-aminobenzenesulfonamide, demonstrate the essential nature of the sulfonamide group in drug design (Kalgutkar, Jones, & Sawant, 2010).
Sulfonamide-focused libraries have been evaluated for their antitumor properties, including derivatives like N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide. They have been used in cell-based antitumor screens and shown potential as cell cycle inhibitors in cancer cell lines (Owa et al., 2002).
Sulfonamides have been explored as antimicrobial and anti-inflammatory agents. Their structural elucidation and biological potential have been studied, demonstrating their efficacy against certain bacterial strains (Hussain et al., 2022).
The sulfonamide group has been examined for its role in drug-induced hypersensitivity and skin rashes, often associated with sulfonamide antibacterials. This research highlights the safety and importance of the sulfonamide group in medicinal chemistry (Smith & Jones, 2008).
Sulfonamide drugs have been investigated for their interactions with tubulin, a protein involved in cell division. These studies are crucial for understanding the mechanisms of action of potential anticancer drugs containing the sulfonamide group (Banerjee et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S/c15-14-5-3-4-11-10-12(6-7-13(11)14)20(18,19)17-9-2-1-8-16/h3-7,10,17H,1-2,8-9,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQKICOADUKSNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCCN)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002136 | |
Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401002136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminobutyl)-5-chloronaphthalene-2-sulfonamide | |
CAS RN |
81705-04-6 | |
Record name | N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81705-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081705046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Aminobutyl)-5-chloronaphthalene-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401002136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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